2-(4-Bromo-5-methylthiophen-2-yl)propan-2-ol
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Overview
Description
2-(4-Bromo-5-methylthiophen-2-yl)propan-2-ol is a chemical compound with the molecular formula C8H11BrOS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-5-methylthiophen-2-yl)propan-2-ol typically involves the bromination of 5-methylthiophene followed by a reaction with a suitable alcohol. One common method is the bromination of 5-methylthiophene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The resulting 4-bromo-5-methylthiophene is then reacted with propan-2-ol under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromo-5-methylthiophen-2-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products
Oxidation: Formation of 2-(4-Bromo-5-methylthiophen-2-yl)propan-2-one.
Reduction: Formation of 2-(5-Methylthiophen-2-yl)propan-2-ol.
Substitution: Formation of various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Bromo-5-methylthiophen-2-yl)propan-2-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs)
Mechanism of Action
The mechanism of action of 2-(4-Bromo-5-methylthiophen-2-yl)propan-2-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and the hydroxyl group can influence its binding affinity and specificity. In material science, its electronic properties can be exploited to enhance the performance of organic semiconductors and other devices .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Bromo-5-methylthiophen-2-yl)ethanol
- 2-(4-Bromo-5-methylthiophen-2-yl)butan-2-ol
- 2-(4-Bromo-5-methylthiophen-2-yl)propan-1-ol
Uniqueness
2-(4-Bromo-5-methylthiophen-2-yl)propan-2-ol is unique due to the specific positioning of the bromine and methyl groups on the thiophene ring, as well as the presence of the hydroxyl group on the propan-2-ol moiety.
Properties
Molecular Formula |
C8H11BrOS |
---|---|
Molecular Weight |
235.14 g/mol |
IUPAC Name |
2-(4-bromo-5-methylthiophen-2-yl)propan-2-ol |
InChI |
InChI=1S/C8H11BrOS/c1-5-6(9)4-7(11-5)8(2,3)10/h4,10H,1-3H3 |
InChI Key |
WJDBLXUQVKYKDC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(S1)C(C)(C)O)Br |
Origin of Product |
United States |
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